N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt
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Overview
Description
“N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt” is a chemical compound with the molecular formula C22H35N3O5S . It is also known by other names such as “O-NPS-L-THREONINE DICYCLOHEXYLAMINE SALT”, “O-NPS-L-THREONINE DICYCLOHEXYLAMINO SALT”, and "N-(2-NITROPHENYLSULFENYL)-L-THREONINE (DICYCLOHEXYLAMMONIUM) SALT" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11 (8-4-1)13-12-9-5-2-6-10-12;1-6 (13)9 (10 (14)15)11-18-8-5-3-2-4-7 (8)12 (16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3, (H,14,15)/t;6-,9+/m.1/s1
. This string provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 453.6 g/mol . For more detailed physical and chemical properties, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBJZTVYWZAQK-VPDPXZGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585234 |
Source
|
Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt | |
CAS RN |
14921-33-6 |
Source
|
Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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